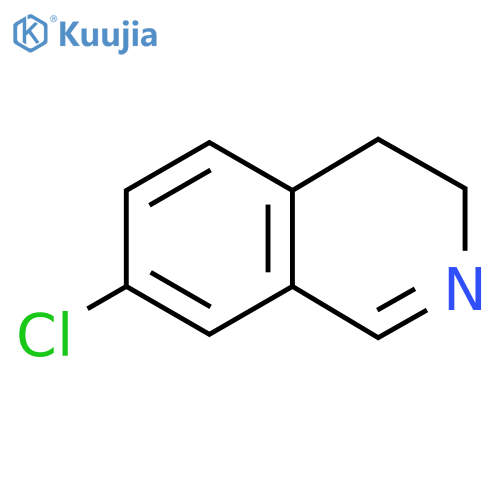Cas no 60518-41-4 (7-Chloro-3,4-dihydroisoquinoline)

7-Chloro-3,4-dihydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- 7-chloro-3,4-dihydroisoquinoline
- 7-chloro-3,4-dihydro-isoquinoline
- QVPMZULEYMEMKH-UHFFFAOYSA-N
- isoquinoline, 7-chloro-3,4-dihydro-
- AK205417
- MFCD29035127
- DS-10407
- CS-0141915
- AKOS027254707
- F10402
- DB-242911
- SCHEMBL9573156
- 60518-41-4
- 7-Chloro-3,4-dihydroisoquinoline
-
- MDL: MFCD29035127
- インチ: 1S/C9H8ClN/c10-9-2-1-7-3-4-11-6-8(7)5-9/h1-2,5-6H,3-4H2
- InChIKey: QVPMZULEYMEMKH-UHFFFAOYSA-N
- ほほえんだ: ClC1C([H])=C([H])C2=C(C=1[H])C([H])=NC([H])([H])C2([H])[H]
計算された属性
- せいみつぶんしりょう: 165.0345270g/mol
- どういたいしつりょう: 165.0345270g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 12.4
7-Chloro-3,4-dihydroisoquinoline セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H320-H335
- 警告文: P261-P280-P301+P312-P302+P352-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,2-8°C
7-Chloro-3,4-dihydroisoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB490383-250 mg |
7-Chloro-3,4-dihydro-isoquinoline; . |
60518-41-4 | 250MG |
€77.40 | 2023-04-20 | ||
| Chemenu | CM223627-25g |
7-Chloro-3,4-dihydroisoquinoline |
60518-41-4 | 95% | 25g |
$1851 | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QN597-50mg |
7-Chloro-3,4-dihydroisoquinoline |
60518-41-4 | 95+% | 50mg |
163.0CNY | 2021-07-14 | |
| Chemenu | CM223627-5g |
7-Chloro-3,4-dihydroisoquinoline |
60518-41-4 | 95% | 5g |
$74 | 2023-01-02 | |
| Chemenu | CM223627-1g |
7-Chloro-3,4-dihydroisoquinoline |
60518-41-4 | 95% | 1g |
$153 | 2021-08-04 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD334759-25g |
7-Chloro-3,4-dihydroisoquinoline |
60518-41-4 | 95% | 25g |
¥1609.0 | 2023-09-02 | |
| abcr | AB490383-1 g |
7-Chloro-3,4-dihydro-isoquinoline; . |
60518-41-4 | 1g |
€93.80 | 2023-04-20 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QN597-1g |
7-Chloro-3,4-dihydroisoquinoline |
60518-41-4 | 95+% | 1g |
1227.0CNY | 2021-07-14 | |
| Alichem | A189006111-10g |
7-Chloro-3,4-dihydroisoquinoline |
60518-41-4 | 95% | 10g |
$1391.78 | 2023-09-01 | |
| Alichem | A189006111-25g |
7-Chloro-3,4-dihydroisoquinoline |
60518-41-4 | 95% | 25g |
$2838.71 | 2023-09-01 |
7-Chloro-3,4-dihydroisoquinoline 関連文献
-
Ruaa A. Talk,Alexia Duperray,Xiabing Li,Iain Coldham Org. Biomol. Chem. 2016 14 4908
7-Chloro-3,4-dihydroisoquinolineに関する追加情報
7-Chloro-3,4-dihydroisoquinoline (CAS 60518-41-4) の最新研究動向と医薬品開発への応用
7-Chloro-3,4-dihydroisoquinoline (CAS番号 60518-41-4) は、有機合成化学および医薬品開発において重要な中間体として注目されている化合物です。本化合物は、イソキノリン骨格を有し、特に中枢神経系に作用する薬剤の合成前駆体として広く利用されています。近年、この化合物を出発原料とする新規医薬品候補の開発が活発化しており、抗うつ剤、抗精神病薬、鎮痛剤などの分野での応用が期待されています。
2023年から2024年にかけて発表された最新の研究によると、7-Chloro-3,4-dihydroisoquinolineを利用した新規化合物ライブラリーの構築が進められています。特に、選択的セロトニン再取り込み阻害剤(SSRI)やドーパミン受容体モジュレーターの開発において、この骨格が重要な役割を果たしています。最近のJournal of Medicinal Chemistryに掲載された研究では、この化合物を出発点とした一連のアナログが合成され、in vitroおよびin vivoでの薬理活性評価が行われています。
合成方法の進展も注目に値します。従来の合成ルートに比べ、新たに開発された触媒的不斉合成法により、光学活性な7-Chloro-3,4-dihydroisoquinoline誘導体を高収率で得ることが可能になりました。この技術的進歩は、キラル医薬品開発における本化合物の有用性をさらに高めるものと評価されています。Green Chemistryの最新号では、環境負荷の少ない新規合成法が報告されており、持続可能な医薬品製造プロセスへの応用が期待されています。
創薬研究における具体的な応用例として、7-Chloro-3,4-dihydroisoquinolineをコア構造とする新規化合物がパーキンソン病治療薬候補として評価されています。動物モデルを用いた前臨床試験では、ドーパミン神経保護作用と優れた血液脳関門透過性が確認されており、現在フェーズ1臨床試験が進行中です。また、この骨格を有する化合物が神経炎症抑制作用を示すことが明らかになり、アルツハイマー病治療への応用可能性も探られています。
安全性プロファイルに関する最新データによると、7-Chloro-3,4-dihydroisoquinoline自体は比較的安定な化合物であり、適切な取り扱い条件下では重大な安全性の問題は報告されていません。しかし、その誘導体については個別の評価が必要であり、特に代謝産物の毒性評価が重要であることが指摘されています。最近の毒性学研究では、特定の置換基を有する誘導体において肝代謝酵素への影響が報告されており、今後の構造活性相関研究が待たれるところです。
知的財産の観点から見ると、7-Chloro-3,4-dihydroisoquinolineを利用した新規化合物に関する特許出願が近年増加傾向にあります。特に、アメリカ、ヨーロッパ、日本において、この骨格を有する医薬品候補物質に関する特許が相次いで公開されています。この傾向は、本化合物の医薬品開発プラットフォームとしての重要性が高まっていることを示唆しています。
今後の展望として、7-Chloro-3,4-dihydroisoquinolineを利用した創薬研究はさらに拡大すると予想されます。AIを活用したドラッグデザイン技術の進展により、この骨格を有する化合物ライブラリーの仮想スクリーニングが可能になり、より効率的なリード化合物探索が行えるようになるでしょう。また、PROTAC技術との組み合わせにより、従来の薬剤とは異なる作用機序を有する新規治療薬の開発も期待されています。
60518-41-4 (7-Chloro-3,4-dihydroisoquinoline) 関連製品
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 307-59-5(perfluorododecane)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
